molecular formula C21H26FNO4 B017189 Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate CAS No. 132008-67-4

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Cat. No.: B017189
CAS No.: 132008-67-4
M. Wt: 375.4 g/mol
InChI Key: OMMWXFJGQQAQCG-UHFFFAOYSA-N
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Description

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C21H26FNO4. This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including isopropyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring: This can be achieved through a condensation reaction between an appropriate diketone and an amine.

  • Introduction of Substituents: The isopropyl and fluorophenyl groups are introduced through subsequent substitution reactions.

  • Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the pyridine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

  • Reduction Products: Reduction can produce dihydro derivatives or other reduced forms.

  • Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is unique due to its specific structural features and functional groups. Similar compounds include other pyridine derivatives and fluorophenyl-substituted compounds. These compounds may have similar applications but differ in their chemical properties and biological activities.

Comparison with Similar Compounds

  • Pyridine derivatives

  • Fluorophenyl-substituted compounds

  • Other diisopropyl-substituted pyridines

Properties

IUPAC Name

dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12,15,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMWXFJGQQAQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458556
Record name DIMETHYL 1,4-DIHYDRO-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3,5-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132008-67-4
Record name DIMETHYL 1,4-DIHYDRO-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3,5-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 152 g (1.05 mole) 4-methyl-3-oxopentanic acid methyl ester, 56 ml (1.05 mole) 4-fluoro benzaldehyde and 40 ml conc. ammonium hydroxide was heated to reflux in 200 ml methanol for 48 hours. The reaction mixture was then concentrated in vacuo, the viscous residue was dissolved in 500 ml ethylether and washed with saturated sodium bisulfite. The organic layer was dried over magnesium sulfate, filtered and evaporated to yield 202 g of the Step 1 title product. Analysis for C21H26FNO4. calc; C, 67.18; H, 6.98; N, 3,73. Found: C, 67.40; H, 7.48; N, 3.88.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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